molecular formula C18H13ClFNO3 B2609877 Methyl 4-((2-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate CAS No. 1359415-94-3

Methyl 4-((2-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate

Cat. No. B2609877
CAS RN: 1359415-94-3
M. Wt: 345.75
InChI Key: CVMBOLCMCBCRSF-UHFFFAOYSA-N
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Description

Methyl 4-((2-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate is a synthetic compound that belongs to the quinoline family. It is a promising molecule with potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Antibacterial Activities

Methyl 4-((2-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate and its derivatives have been extensively studied for their antibacterial properties. Research has shown that these compounds, particularly those with specific substitutions, exhibit potent antibacterial activity against a range of gram-positive and gram-negative bacteria. For example, 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6- fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid, a related compound, demonstrated high antibacterial potency, including against Pseudomonas aeruginosa (Miyamoto et al., 1990). Another study highlighted the broad antibacterial activity of 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, a compound within the same class (Goueffon et al., 1981).

Synthesis and Structural Analysis

The synthesis processes and structural analyses of these quinoline derivatives have been a significant focus of research. For instance, Cooper et al. (1990) investigated the synthesis and antibacterial activities of quinolones with heterocyclic substituents, revealing that oxazole substituents containing a 2-methyl group had the highest in vitro potency, especially against Gram-positive organisms (Cooper et al., 1990). In another study, Levendis et al. (1999) explored the conversion of 1-Ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic Acids to Thieno[3,4-b]quinoline Derivatives, uncovering unique reactions and product formations (Levendis et al., 1999).

Potential Medical Applications

Beyond their antibacterial capabilities, these compounds have been explored for potential medical applications. Ukrainets et al. (2014) synthesized N-R-amide hydrochlorides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, demonstrating significant antihypoxic effects and potential as antioxidants (Ukrainets et al., 2014). Furthermore, research on the antitubercular properties of certain quinoline derivatives indicates a promising direction for treating tuberculosis (Ukrainets et al., 2006).

properties

IUPAC Name

methyl 4-[(2-chlorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3/c1-23-18(22)16-9-17(13-8-12(20)6-7-15(13)21-16)24-10-11-4-2-3-5-14(11)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMBOLCMCBCRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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